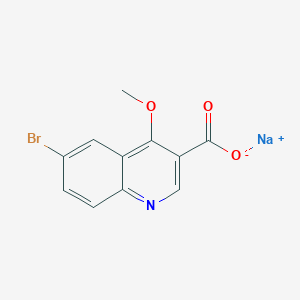![molecular formula C21H20ClF2N5O3S B2663375 N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide CAS No. 1251683-15-4](/img/structure/B2663375.png)
N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C21H20ClF2N5O3S and its molecular weight is 495.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound belongs to a class of substances that have been synthesized and investigated for their chemical properties and reactivity. For example, research has shown the synthesis of heterocycles based on sulfonamide structures, demonstrating diverse reactivity and potential applications in developing new pharmacological agents (El‐Emary, Al-muaikel, & Moustafa, 2002). These studies typically explore the synthesis routes and the chemical behavior of sulfonamide compounds, contributing to a deeper understanding of their potential uses in medicinal chemistry.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of sulfonamide-based compounds. Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and tested for their antibacterial and antiproliferative activity, showing promising results against certain bacterial strains and cancer cell lines (Poręba et al., 2015). These findings highlight the potential of sulfonamide derivatives in treating infections and possibly in cancer therapy.
Theoretical and Computational Studies
Theoretical investigations have been carried out to understand the interaction of sulfonamide compounds with biological targets. For instance, antimalarial sulfonamides were studied using computational calculations and molecular docking to evaluate their potential as COVID-19 drugs, providing insights into their mechanism of action and effectiveness (Fahim & Ismael, 2021). Such studies are crucial for the rational design of drugs based on sulfonamide structures, contributing to the development of new therapeutic agents.
Advanced Applications in Drug Discovery
Research on sulfonamide compounds extends into various areas of drug discovery, including the development of agents with antibacterial, anticancer, and anti-inflammatory properties. Recent advances in designing sulfonamide hybrids have led to the identification of molecules with significant pharmacological activities, underscoring the versatility and potential of sulfonamide derivatives in medicinal chemistry (Ghomashi et al., 2022).
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-difluorophenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N5O3S/c1-27-13-17(20(30)25-15-4-7-18(23)19(24)12-15)21(26-27)33(31,32)29-10-8-28(9-11-29)16-5-2-14(22)3-6-16/h2-7,12-13H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGRGLULYHVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
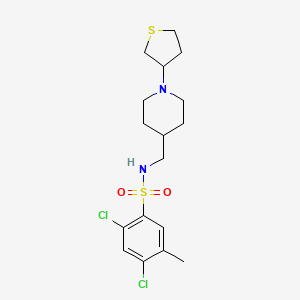
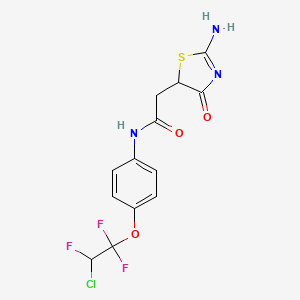
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)

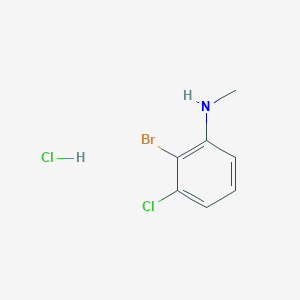
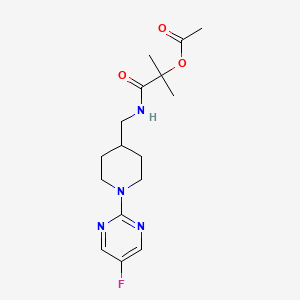
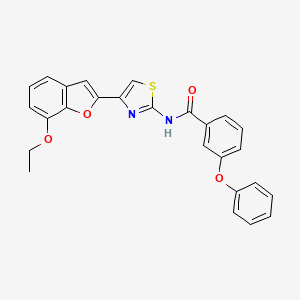

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)

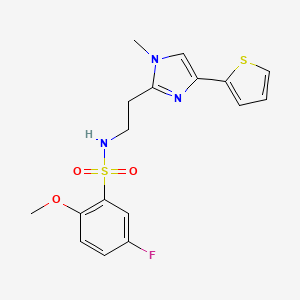
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
